![molecular formula C17H16ClNO4S B3035162 2-[(4-Chlorophenyl)sulfonyl]-5-oxo-5-phenylpentanamide CAS No. 303150-90-5](/img/structure/B3035162.png)
2-[(4-Chlorophenyl)sulfonyl]-5-oxo-5-phenylpentanamide
Overview
Description
2-[(4-Chlorophenyl)sulfonyl]-5-oxo-5-phenylpentanamide, also known as Chlorophenylsulfonyl-5-oxo-5-phenylpentanamide, is a synthetic molecule that has been used in scientific research for a variety of applications. It is a sulfur-containing compound that has a unique structure that allows it to interact with biological systems in a variety of ways.
Scientific Research Applications
Antiviral Activity : A study synthesized derivatives related to 2-[(4-Chlorophenyl)sulfonyl]-5-oxo-5-phenylpentanamide and evaluated their antiviral properties, particularly against tobacco mosaic virus (Chen et al., 2010).
Antimicrobial Applications : Research on compounds synthesized from 2-[(4-Chlorophenyl)sulfonyl]-5-oxo-5-phenylpentanamide derivatives demonstrated significant antimicrobial activity against various Gram-negative and Gram-positive bacteria (Hafez, El-Gazzar, & Zaki, 2016).
Molecular Docking and Structural Analysis : A study focused on the crystal structure of compounds related to 2-[(4-Chlorophenyl)sulfonyl]-5-oxo-5-phenylpentanamide, aiding in understanding their interaction with biological targets (Al-Hourani et al., 2015).
Development of Fluorescent Molecular Probes : These compounds have been utilized in the development of fluorescent solvatochromic dyes for biological studies (Diwu et al., 1997).
Cardiac Myosin Activation : Some derivatives have been explored for their potential as cardiac myosin activators, which could be relevant in the treatment of heart failure (Manickam et al., 2019).
Anticonvulsant Properties : Research has been conducted on the anticonvulsant activity of compounds structurally similar to 2-[(4-Chlorophenyl)sulfonyl]-5-oxo-5-phenylpentanamide (Meza-Toledo, Juárez-Carvajal, & Carvajal-Sandoval, 1998).
Type II Diabetes Treatment : Some derivatives have shown potential as inhibitors of the α-glucosidase enzyme, which is significant for the treatment of type II diabetes (ur-Rehman et al., 2018).
Synthesis and Antimicrobial Activity of Azetidin-2-one Derivatives : These derivatives were evaluated for antibacterial and antifungal activities, providing insights into their potential as antimicrobial agents (Shah et al., 2014).
Chemical Synthesis and Characterization : Studies have been conducted to understand the chemical synthesis and characterization of related compounds, which is vital for their application in various fields (Dyachenko & Krasnikov, 2012).
properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-5-oxo-5-phenylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S/c18-13-6-8-14(9-7-13)24(22,23)16(17(19)21)11-10-15(20)12-4-2-1-3-5-12/h1-9,16H,10-11H2,(H2,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDSWDOECVEVNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC(C(=O)N)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)sulfonyl]-5-oxo-5-phenylpentanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B3035080.png)

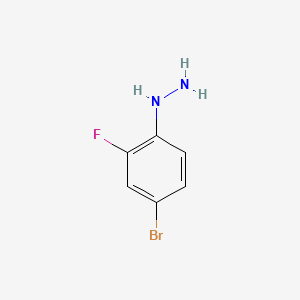
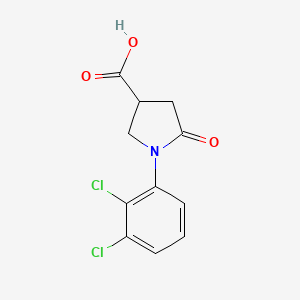
![1,3-dimethyl-5-{[(2-piperazin-1-ylethyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3035086.png)
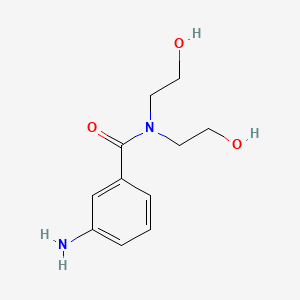
![4-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B3035089.png)
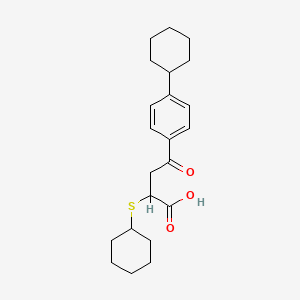

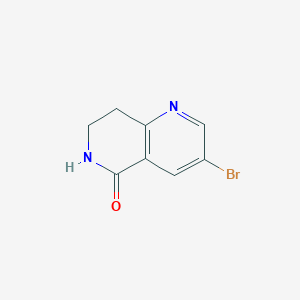

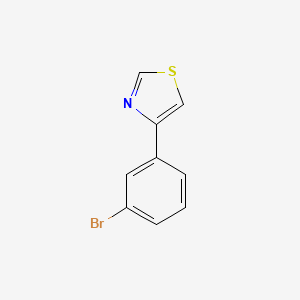
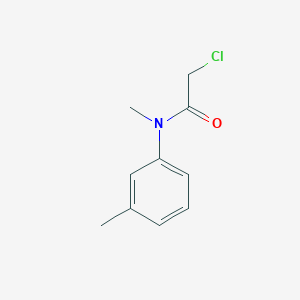
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B3035102.png)